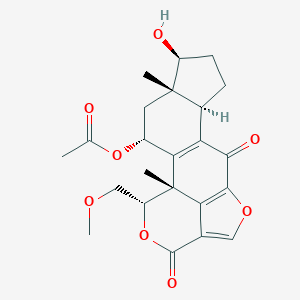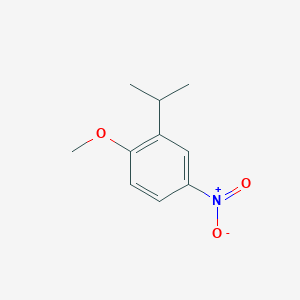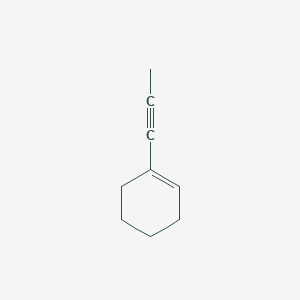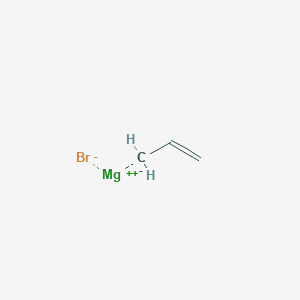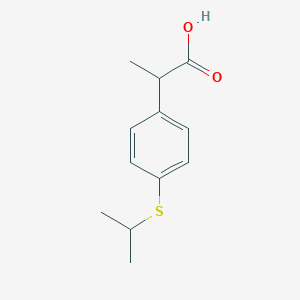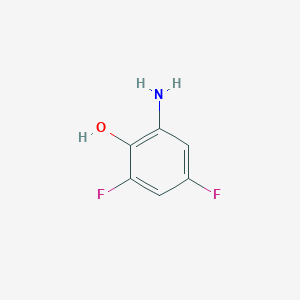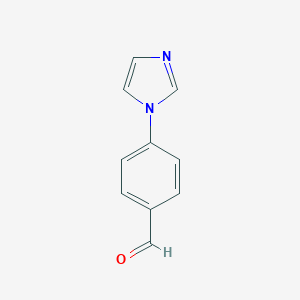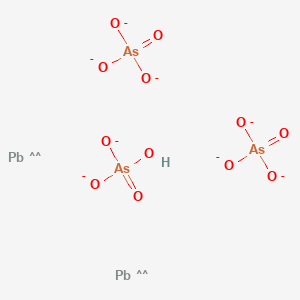
Lead(IV) arsenate (2:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(IV) arsenate is a chemical compound with the molecular formula As4O16Pb3 . It is a white powder and is insoluble in water .
Molecular Structure Analysis
The molecular structure of Lead(IV) arsenate consists of 4 atoms of Arsenic (As), 16 atoms of Oxygen (O), and 3 atoms of Lead (Pb). The average mass is 1177.277 Da and the monoisotopic mass is 1179.534790 Da .Physical And Chemical Properties Analysis
Lead(IV) arsenate is a white powder and is insoluble in water . More specific physical and chemical properties were not found in the search results.Mécanisme D'action
The mechanism of action of arsenic toxicosis varies with the type of arsenical compound. Generally, tissues rich in oxidative enzymes, such as the gastrointestinal tract, liver, kidneys, lungs, endothelium, and epidermis, are considered more vulnerable to arsenic damage . Arsenic binding to cellular proteins can be a plausible mechanism of toxicity .
Safety and Hazards
Propriétés
InChI |
InChI=1S/3AsH3O4.2Pb/c3*2-1(3,4)5;;/h3*(H3,2,3,4,5);;/p-8 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIPPJXUQSKZIY-UHFFFAOYSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As3HO12Pb2-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064944 |
Source


|
| Record name | Lead(IV) arsenate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
8.3e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10102-48-4 |
Source


|
| Record name | Lead arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(IV) arsenate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


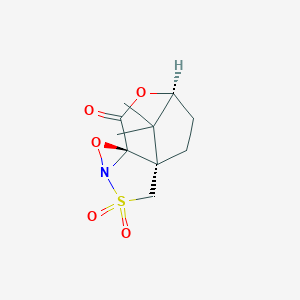

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
